molecular formula C10H13IN2O6 B150679 5-Iodo-2'-O-methyluridine CAS No. 34218-84-3

5-Iodo-2'-O-methyluridine

Cat. No.: B150679
CAS No.: 34218-84-3
M. Wt: 384.12 g/mol
InChI Key: PLVDDNNLEWFJNQ-JXOAFFINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2’-O-methyluridine is synthesized through a series of chemical reactions starting from 2’-deoxyuridine monophosphate. The key steps involve the iodination at the 5th position of the uridine ring and the methylation at the 2’-hydroxyl group . The reaction conditions typically include the use of iodine and methylating agents under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of 5-Iodo-2’-O-methyluridine involves large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities. The process ensures high purity and yield, with stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2’-O-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives .

Scientific Research Applications

5-Iodo-2’-O-methyluridine has a wide range of applications in scientific research:

Mechanism of Action

The antiviral activity of 5-Iodo-2’-O-methyluridine is primarily due to its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, thereby interfering with the viral polymerase enzymes responsible for nucleic acid synthesis . This results in the production of faulty viral genomes, preventing the virus from replicating effectively .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVDDNNLEWFJNQ-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312637
Record name 5-Iodo-2′-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-84-3
Record name 5-Iodo-2′-O-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34218-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2′-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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